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Compound of Interest

Compound Name: (DHQD)2PHAL

Cat. No.: B570054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of (DHQD)2PHAL, a pivotal chiral ligand in

modern asymmetric synthesis. It details the compound's core properties, its primary application

as a catalyst in the Sharpless Asymmetric Dihydroxylation, experimental protocols for its use,

and the exceptional levels of enantioselectivity and yield achievable. This document is intended

to serve as a comprehensive resource for researchers and professionals engaged in chiral

synthesis and drug development, offering both foundational knowledge and practical guidance.

Core Compound Identification and Properties
(DHQD)2PHAL, also known by its synonyms Hydroquinidine 1,4-phthalazinediyl diether and

1,4-Bis(9-O-Dihydroquinidinyl)Phthalazine, is a well-established chiral ligand derived from the

Cinchona alkaloid dihydroquinidine.[1] It is a cornerstone of asymmetric catalysis, most notably

for its role in the Sharpless Asymmetric Dihydroxylation reaction.[2][3]
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Property Value Reference

CAS Number 140853-10-7 [2][4]

Molecular Formula C48H54N6O4 [2][4][5]

Molecular Weight 778.98 g/mol [2][4][5]

Appearance
White to light yellow crystalline

powder
[4]

Melting Point 160 °C (decomposes) [1]

Optical Rotation
[α]D20 = -257 to -259 ° (c=1.2

in methanol)
[4]

Purity ≥95% to ≥99% (HPLC) [2][4]

Storage

Store at 2 - 8 °C; for stock

solutions, -80°C for 6 months

or -20°C for 1 month, protected

from light and under nitrogen.

[4][5]

Principle Application: Sharpless Asymmetric
Dihydroxylation
The primary and most significant application of (DHQD)2PHAL is as a chiral ligand in the

Sharpless Asymmetric Dihydroxylation of olefins.[2][3] This powerful reaction converts prochiral

alkenes into chiral vicinal diols with high enantiomeric purity. Such diols are crucial building

blocks in the synthesis of pharmaceuticals and natural products.[3][6]

(DHQD)2PHAL is the chiral component of the commercially available reagent mixture AD-mix-

β.[3][7] The other key components of this mixture are:

Osmium Source: A catalytic amount of potassium osmate (K2OsO2(OH)4).

Co-oxidant: A stoichiometric amount of potassium ferricyanide (K3Fe(CN)6) to regenerate

the osmium catalyst.[3][8]
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Buffer: Potassium carbonate (K2CO3) to maintain a basic pH, which accelerates the

reaction.[8]

The mnemonic for predicting the stereochemical outcome is that AD-mix-β (containing DHQD)

typically delivers the hydroxyl groups to the "top face" or β-face of the olefin when drawn in a

specific orientation.[3]

Catalytic Cycle and Mechanism
The reaction proceeds through a catalytic cycle involving the formation of an osmium tetroxide-

ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a

cyclic intermediate. Subsequent hydrolysis releases the chiral diol and the reduced osmium

species, which is then re-oxidized by the co-oxidant to restart the cycle.[7]
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Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Performance Data: Yields and Enantioselectivity
The Sharpless Asymmetric Dihydroxylation utilizing (DHQD)2PHAL (AD-mix-β) is renowned for

its high yields and excellent enantioselectivities across a broad range of olefin substrates.

Substrate
(Olefin)

Product Yield (%)
Enantiomeric
Excess (ee, %)

Reference

α,β-Unsaturated

Ester
Respective Diol 89.9 98 [3]

Styrene
(R)-1-Phenyl-1,2-

ethanediol
96 98 [9]

trans-Stilbene

(R,R)-1,2-

Diphenyl-1,2-

ethanediol

94 98 [9]

1-Heptene
(R)-1,2-

Heptanediol
71 92 [9]

α-Methylstyrene

1-Phenyl-1,2-

ethanediol, 1-

methyl

99 >99 [9]

Compound 29

(intermediate)
Compound 31 90 - [6]

Compound 111

(intermediate)
Diol 112 65 - [6]

Experimental Protocols
The use of pre-packaged AD-mixes makes the execution of the Sharpless Asymmetric

Dihydroxylation operationally simple.

General Protocol for Asymmetric Dihydroxylation of an
Olefin (1 mmol scale)
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This protocol is a standard procedure for the dihydroxylation of 1 mmol of an olefin using AD-

mix-β.

Start

Prepare Reaction Mixture:
- 1.4 g AD-mix-β
- 5 mL t-BuOH

- 5 mL H2O

Stir at room temperature
until all solids dissolve

(two clear phases form).

Cool the mixture
to 0 °C.

Add 1 mmol of olefin
(and 95 mg methanesulfonamide

if olefin is substituted).

Stir vigorously at 0 °C
for 6-24 hours.

Quench the reaction by adding
1.5 g of sodium sulfite.

Warm to room temperature
and stir for 1 hour.

Extract with ethyl acetate
or dichloromethane (3x).

If methanesulfonamide was used,
wash the organic layer with 2N KOH.

Optional

Dry the combined organic layers
and concentrate.

Purify the crude product by
flash chromatography.

Obtain Pure Chiral Diol
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Click to download full resolution via product page

Figure 2: General experimental workflow for Sharpless Asymmetric Dihydroxylation.

Procedure:

Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 1.4 g of AD-

mix-β with 5 mL of tert-butyl alcohol and 5 mL of water.[10]

Dissolution: Stir the mixture at room temperature until all the reagents dissolve, resulting in

two clear phases.

Cooling: Cool the reaction vessel to 0 °C in an ice bath.

Substrate Addition: Add 1 mmol of the olefin to the cooled mixture. For 1,2-disubstituted,

trisubstituted, or tetrasubstituted olefins, also add 95 mg of methanesulfonamide.[10]

Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be

monitored by TLC. Reaction times typically range from 6 to 24 hours.

Quenching: Once the reaction is complete, quench it by adding 1.5 g of sodium sulfite.[10]

Work-up: Remove the ice bath and allow the mixture to warm to room temperature while

stirring for about an hour. Extract the aqueous layer multiple times with an organic solvent

like ethyl acetate or dichloromethane. If methanesulfonamide was used, it is advisable to

wash the combined organic layers with 2N KOH.[10]

Isolation: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or

MgSO4), filter, and concentrate under reduced pressure.

Purification: The crude product, which may contain the ligand, can be purified by flash

chromatography on silica gel. The ligand typically does not elute with standard solvent

systems like ethyl acetate/hexanes.[10]

Safety and Handling
While (DHQD)2PHAL itself is not classified as hazardous, its use in the Sharpless Asymmetric

Dihydroxylation involves reagents that require careful handling.
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Osmium Tetroxide and its Salts: Osmium-containing reagents are highly toxic and volatile.

They are severe irritants to the eyes and respiratory system. All manipulations should be

carried out in a well-ventilated fume hood. Personal protective equipment, including gloves,

lab coat, and safety glasses, is mandatory.

AD-mixes: These mixtures contain potassium ferricyanide, which can release toxic hydrogen

cyanide (HCN) gas if acidified. NEVER add acid to AD-mixes or the reaction waste.

Waste Disposal: All aqueous waste containing osmium should be collected in a designated,

labeled container for proper disposal.

Conclusion
(DHQD)2PHAL is an indispensable tool in asymmetric synthesis, enabling the reliable and

efficient production of highly enantioenriched vicinal diols. Through its formulation in the user-

friendly AD-mix-β, the powerful Sharpless Asymmetric Dihydroxylation has become accessible

for a wide range of applications, from academic research to the industrial-scale synthesis of

complex chiral molecules. Understanding the principles, protocols, and performance data

outlined in this guide will empower researchers to effectively leverage this remarkable catalyst

in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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